molecular formula C10H10F3NO B14052744 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one

1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one

Katalognummer: B14052744
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: TXUDZTBEXFRSMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a ketone group attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group, in particular, is known for enhancing the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process, reducing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols .

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
  • 1-(2-Amino-3-(trifluoromethyl)phenyl)butan-2-one
  • 1-(2-Amino-3-(trifluoromethyl)phenyl)pentan-2-one

Uniqueness: Compared to similar compounds, 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of the trifluoromethyl group, in particular, enhances its chemical properties, making it more versatile in various applications.

Eigenschaften

Molekularformel

C10H10F3NO

Molekulargewicht

217.19 g/mol

IUPAC-Name

1-[2-amino-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)5-7-3-2-4-8(9(7)14)10(11,12)13/h2-4H,5,14H2,1H3

InChI-Schlüssel

TXUDZTBEXFRSMU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.